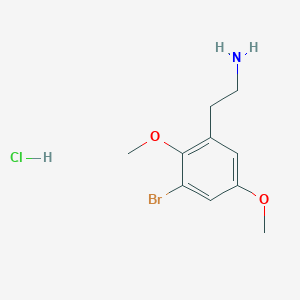

2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride

Description

2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a bromine atom at the 3-position and methoxy groups at the 2- and 5-positions of the phenyl ring. Structurally, it belongs to the 2C-X family of psychoactive compounds but differs from the more widely studied 2C-B (4-bromo isomer) in the substitution pattern . The hydrochloride salt form enhances its stability and solubility.

Properties

IUPAC Name |

2-(3-bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)10(14-2)9(11)6-8;/h5-6H,3-4,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQQZVGKIZRLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A. This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell’s function and response.

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, and their metabolites are excreted in the urine. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Biochemical Analysis

Biochemical Properties

It is known to interact with serotonin receptors. It acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A.

Cellular Effects

Its interaction with serotonin receptors suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride involves binding interactions with biomolecules, specifically serotonin receptors. It acts as a partial agonist at these receptors, which can lead to changes in gene expression.

Dosage Effects in Animal Models

It is known that doses in the range of 20 to 40 mg produce LSD-like hallucinations.

Biological Activity

2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride is a compound belonging to the phenethylamine class, characterized by its unique brominated and methoxy-substituted aromatic structure. This compound has garnered attention for its potential biological activity, particularly in neuroscience and pharmacology. Its interactions with neurotransmitter systems suggest possible applications in mood modulation and psychopharmacology.

Chemical Structure and Properties

The molecular formula of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride is C12H16BrN·HCl, with a molecular weight of approximately 296.59 g/mol. The presence of a bromine atom and two methoxy groups on the aromatic ring significantly influences its chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, modulating receptor activity and influencing neurotransmitter release pathways, including cyclic adenosine monophosphate (cAMP) signaling. Additionally, it may exhibit dopaminergic effects, impacting mood and perception through interactions with dopamine receptors.

Biological Activity Overview

The compound's biological activities can be categorized as follows:

- Serotonergic Activity : It interacts with serotonin receptors, potentially influencing mood and perception.

- Dopaminergic Effects : Preliminary studies suggest involvement in dopaminergic pathways.

- Psychoactive Properties : Similar to other phenethylamines, it may exhibit psychoactive effects that warrant further investigation for therapeutic applications .

Research Findings and Case Studies

Recent studies have explored the pharmacological properties of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride:

- Neuroscience Research : Research indicates that compounds with similar structures often exhibit psychoactive properties. For instance, studies on related phenethylamines have shown varying degrees of serotonergic activity, suggesting potential therapeutic implications for mood disorders.

- In Vitro Studies : In vitro assays have demonstrated the compound's ability to modulate serotonin levels in synaptic clefts, which is critical for understanding its potential antidepressant effects .

- Psychoactive Substance Investigations : As a new psychoactive substance (NPS), 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride has been analyzed for its safety profile and potential for abuse. Studies have highlighted its structural similarities to other known psychoactive substances, raising concerns about its recreational use .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

1. Receptor Binding Studies

The compound is structurally related to various phenethylamines known for their psychoactive properties. Specifically, it has been investigated for its binding affinity to serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds with similar structures exhibit high potency as agonists at these receptors, which are implicated in mood regulation and perception .

Table 1: Binding Affinity of Related Compounds

| Compound Name | Receptor Type | EC50 (pM) | Reference |

|---|---|---|---|

| 25I-NBOMe | 5-HT2A | 81 | |

| 25B-NBOMe | 5-HT2A | Not specified | |

| 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride | 5-HT2A | TBD | Ongoing studies |

2. Psychoactive Substance Research

This compound is part of a broader category of new psychoactive substances (NPS) that have emerged in recent years. Its analogs have been used to study the effects of hallucinogenic substances on human behavior and cognition. The understanding of these compounds helps in assessing risks associated with NPS and contributes to the development of regulatory frameworks .

Metabolic Studies

Research into the metabolism of phenethylamine derivatives has revealed significant insights into how these compounds are processed in biological systems. For instance, studies utilizing liquid chromatography-mass spectrometry have been employed to analyze the metabolic pathways of structurally related compounds like 25B-NBF and 25I-NBOMe. These investigations are crucial for understanding the pharmacokinetics and potential toxicity of new psychoactive substances .

Table 2: Metabolism Studies Overview

Case Studies

Several case studies have documented the effects and risks associated with compounds similar to 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride. Reports from emergency medical services indicate acute intoxication cases linked to the use of NPS, highlighting the need for continued research into their pharmacological profiles and safety .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

The position of the bromine atom on the phenyl ring significantly influences pharmacological and physicochemical properties.

Key Insight: The 4-bromo isomer (2C-B) exhibits higher receptor affinity and hallucinogenic potency compared to the 3-bromo variant, likely due to optimal spatial orientation for 5-HT2A binding .

NBOMe Derivatives: N-Benzyl Substitution

Addition of an N-(2-methoxybenzyl) group to phenethylamines creates the NBOMe series, which are orders of magnitude more potent than their 2C-X counterparts.

Key Insight : The N-benzyl group in NBOMe compounds enhances lipophilicity and receptor binding, increasing both potency and toxicity .

Pharmacological and Toxicological Profiles

Sources :

Preparation Methods

Bromination of Preformed 2,5-Dimethoxyphenethylamine

A common pathway involves brominating 2,5-dimethoxyphenethylamine. However, methoxy groups strongly direct electrophilic substitution to the para and ortho positions, complicating meta-bromination. To circumvent this, directed ortho-metalation (DoM) strategies or protecting group chemistry are employed.

In one approach, the free amine is temporarily protected as an amide to alter directing effects. For example, acetylation of 2,5-dimethoxyphenethylamine forms N-acetyl-2,5-dimethoxyphenethylamide, enabling bromine insertion at the meta position via electrophilic aromatic substitution (EAS) using bromine in acetic acid. Subsequent hydrolysis with hydrochloric acid regenerates the amine, followed by salt formation with HCl gas in ethanol to yield the hydrochloride.

Key Reaction Conditions:

Nitroalkene Reduction Pathway

Adapting methods from 2C-B (4-bromo-2,5-dimethoxyphenethylamine) synthesis, the target compound is accessible via nitroalkene intermediates. Starting with 3-bromo-2,5-dimethoxybenzaldehyde, condensation with nitromethane under Henry reaction conditions forms 1-(3-bromo-2,5-dimethoxyphenyl)-2-nitroethene. Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduction then yields the primary amine.

Mechanistic Insights:

- Henry Reaction: Nitromethane acts as a nucleophile, attacking the aldehyde carbonyl to form a β-nitro alcohol, which dehydrates to the nitroalkene.

- Reduction: LiAlH₄ selectively reduces the nitro group to an amine while preserving the methoxy and bromine substituents.

Optimization Notes:

Grignard Reagent-Based Alkylation

The Hive Novel Synthesis describes a route using Grignard reagents to construct the ethanamine side chain. 3-Bromo-2,5-dimethoxyphenylmagnesium bromide, prepared from 1,3-dibromo-2,5-dimethoxybenzene and magnesium, reacts with acetonitrile to form 3-bromo-2,5-dimethoxyphenylacetonitrile. Subsequent reduction with LiAlH₄ affords the primary amine, which is isolated as the hydrochloride salt.

Critical Parameters:

- Grignard formation: Requires ultra-dry THF and activated Mg turnings.

- Nitrile reduction: LiAlH₄ in refluxing diethyl ether, 6 hours.

- Yield: ~35% (over three steps).

Analytical Characterization and Quality Control

Chromatographic Profiling

Liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC-MS) are pivotal for purity assessment.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves bromination and methoxylation of a phenyl precursor, followed by reductive amination. For example, bromination of 2,5-dimethoxyphenethylamine derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) can introduce the bromine substituent. Subsequent reduction of intermediate nitriles or imines with lithium aluminum hydride (LiAlH4) yields the primary amine, which is then converted to the hydrochloride salt via HCl gas or aqueous HCl . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of NBS), and controlling temperature to minimize side reactions like dehalogenation.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for brominated methoxyphenyl groups; methoxy protons at δ ~3.8 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 279.5 for C10H13BrNO2·HCl) .

- HPLC : Assess purity (>95% using a C18 column with acetonitrile/water gradient elution).

- Elemental Analysis : Verify Cl and Br content (±0.3% deviation).

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT2A) or dopamine receptors using radioligand displacement (e.g., [3H]ketanserin for 5-HT2A) .

- Enzyme Inhibition Studies : Test inhibition of monoamine oxidases (MAO-A/B) using fluorometric or spectrophotometric substrates .

- Cellular Uptake Assays : Measure transport via monoamine transporters (e.g., SERT, NET) in transfected HEK293 cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of bromine and methoxy substituents in modulating receptor binding affinity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing Br with Cl or F; altering methoxy positions) .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with 5-HT2A receptor pockets. Correlate binding energy scores with experimental IC50 values .

- Pharmacophore Mapping : Identify critical electrostatic/hydrophobic interactions using QSAR models trained on affinity data from analogs .

Q. What strategies are effective in resolving contradictory data regarding this compound's metabolic stability across different in vitro models?

- Methodological Answer :

- Comparative Metabolism Studies : Use human/rat liver microsomes with NADPH cofactors to measure half-life (t1/2) and intrinsic clearance. Identify species-specific cytochrome P450 isoforms via chemical inhibition (e.g., ketoconazole for CYP3A4) .

- Metabolite Profiling : Employ LC-MS/MS to detect oxidative metabolites (e.g., O-demethylation products) and quantify their formation rates .

- Cofactor Supplementation : Test the impact of UDP-glucuronic acid (UGT cofactor) on phase II metabolism to explain discrepancies in stability assays .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with polar/non-polar solvent pairs (e.g., methanol/diethyl ether) to induce slow crystallization.

- Salt Forms : Explore alternative counterions (e.g., sulfate, tosylate) to improve lattice stability .

- Cryo-TEM : Validate crystal morphology and lattice parameters prior to synchrotron X-ray exposure .

Data Contradiction Analysis

Q. How should conflicting reports about this compound's solubility in aqueous vs. organic solvents be reconciled?

- Methodological Answer :

- Solubility Profiling : Measure solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry or gravimetric analysis. Note that hydrochloride salts generally exhibit higher aqueous solubility (~50 mg/mL in water) than free bases .

- pH-Dependent Studies : Adjust solution pH (2–10) to assess ionization effects. Use Henderson-Hasselbalch calculations to predict solubility trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.